![molecular formula C17H17ClN4O4S B2551929 2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251545-35-3](/img/structure/B2551929.png)
2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a compound that has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . The compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .
Molecular Structure Analysis
The molecular structure of the compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme-binding moieties .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
1,2,4-Triazolo[4,3-a]pyridines serve as core scaffolds in many natural products and bioactive molecules. Researchers have explored their potential as pharmaceutical agents due to their versatile biological activities. Notable applications include:
- 11β-Hydroxysteroid Dehydrogenase-Type 1 (11β-HSD-1) Inhibitors : Some functionalized 1,2,4-triazolo[4,3-a]pyridines have been investigated as inhibitors of 11β-HSD-1, an enzyme involved in cortisol metabolism .
- P38α Mitogen-Activated Protein (MAP) Kinase Inhibitors : Certain derivatives of 1,2,4-triazolo[4,3-a]pyridines exhibit inhibitory activity against P38α MAP kinase, which plays a crucial role in inflammation and stress responses .
- Antimalarial Agents : Interestingly, this class of compounds has also demonstrated effectiveness as antimalarial agents .
Coordination Chemistry
1,2,4-Triazolo[4,3-a]pyridines find applications in coordination chemistry. Researchers have explored their complexation behavior with metal ions, leading to the development of novel coordination complexes. These complexes can serve as catalysts, sensors, or materials with unique properties .
Material Chemistry
The field of material chemistry benefits from the incorporation of 1,2,4-triazolo[4,3-a]pyridines. These compounds can be used as building blocks for designing functional materials, such as polymers, nanoparticles, and supramolecular assemblies .
Synthetic Methodology
Efficient synthetic methods for constructing substituted 1,2,4-triazolo[4,3-a]pyridines are highly desirable. While classic approaches exist (e.g., cyclodehydration of acylated 2-hydrazinopyridines), recent advances include one-pot procedures. For instance, a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines provides a transition-metal-free route to these heterocycles, offering economic and environmental advantages .
Other Applications
Beyond the mentioned fields, 1,2,4-triazolo[4,3-a]pyridines may find applications in diverse areas, including agrochemicals, sensors, and luminescent materials. Further research is needed to uncover additional uses and optimize their properties.
Mecanismo De Acción
The compound has been identified as a potential inhibitor of IDO1, an enzyme that plays a crucial role in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .
Direcciones Futuras
The compound represents a novel class of potential IDO1 inhibitors . Thanks to the rational and in silico-guided design of analogues, an improvement of the potency to sub-micromolar levels has been achieved, with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes . This suggests that the compound and its analogues could be further explored in the context of cancer immunotherapy .
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDVRQYQVCTZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
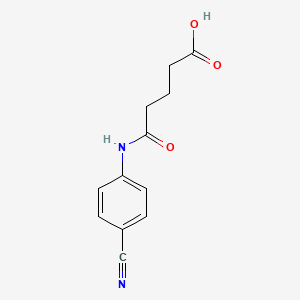
![3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2551849.png)
![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)
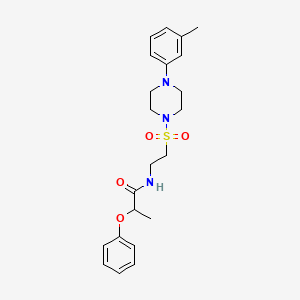
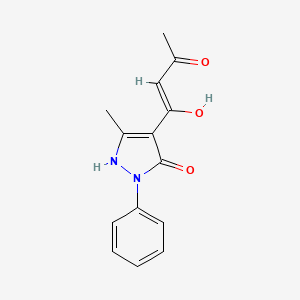
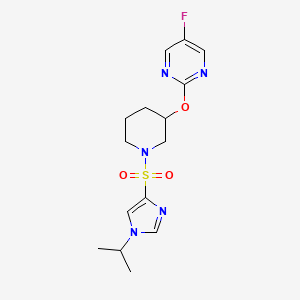

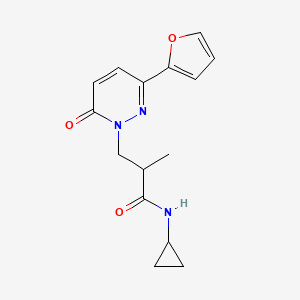
![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)
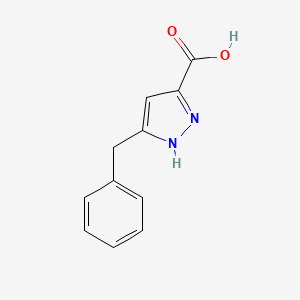
![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)
